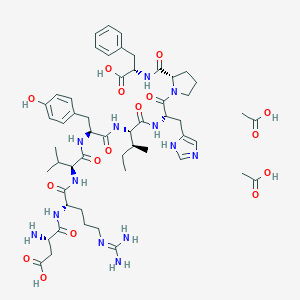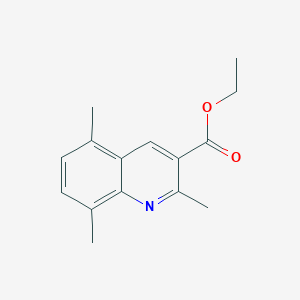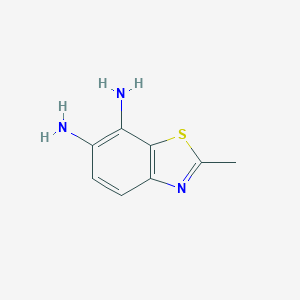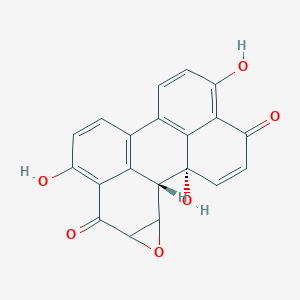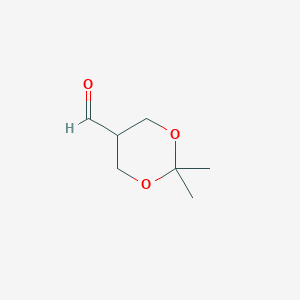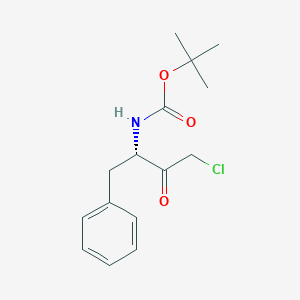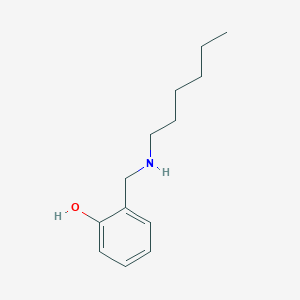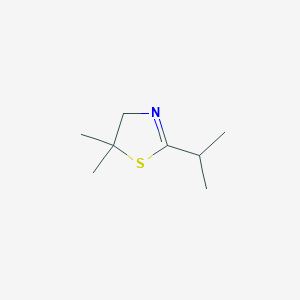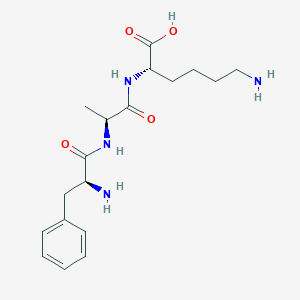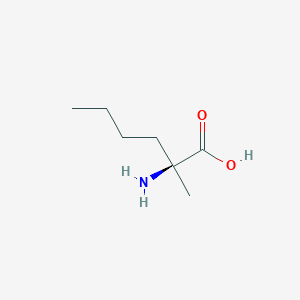
2-methyl-L-norleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-L-norleucine is a non-proteinogenic amino acid that has been found to have various biochemical and physiological effects. It is also known as norvaline, which is a structural isomer of valine, with the only difference being the position of the methyl group. This amino acid has been synthesized through various methods, and its applications in scientific research have been explored extensively.
Mécanisme D'action
The mechanism of action of 2-methyl-L-norleucine is not well understood, but it is believed to be related to its structural similarity to valine. It has been suggested that 2-methyl-L-norleucine may compete with valine for binding sites on enzymes and proteins, leading to altered enzyme activity and protein function.
Effets Biochimiques Et Physiologiques
2-methyl-L-norleucine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. It has also been found to enhance the activity of the immune system by increasing the production of cytokines and stimulating the proliferation of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-methyl-L-norleucine in lab experiments include its ability to act as a substrate for various enzymes and its unique structural properties. However, its limitations include its potential toxicity and the need for careful handling and storage.
Orientations Futures
For research on 2-methyl-L-norleucine include exploring its potential as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to elucidate its mechanism of action and to develop new synthetic methods for its production. Finally, the use of 2-methyl-L-norleucine in the synthesis of novel peptides and proteins with unique properties should be further explored.
Méthodes De Synthèse
2-methyl-L-norleucine can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of 2-methylbutyraldehyde with ammonia and hydrogen cyanide, followed by hydrolysis and decarboxylation. Enzymatic synthesis, on the other hand, involves the use of enzymes such as norvaline synthase, which catalyzes the conversion of L-leucine to norvaline.
Applications De Recherche Scientifique
2-methyl-L-norleucine has been widely used in scientific research as a tool to study protein synthesis and degradation. It is also used as a substrate for various enzymes, including aminoacyl-tRNA synthetases, which are responsible for the attachment of amino acids to tRNA molecules during protein synthesis. Additionally, 2-methyl-L-norleucine has been used as a building block for the synthesis of peptides and proteins with unique properties.
Propriétés
Numéro CAS |
105815-96-1 |
|---|---|
Nom du produit |
2-methyl-L-norleucine |
Formule moléculaire |
C7H15NO2 |
Poids moléculaire |
145.2 g/mol |
Nom IUPAC |
(2S)-2-amino-2-methylhexanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-3-4-5-7(2,8)6(9)10/h3-5,8H2,1-2H3,(H,9,10)/t7-/m0/s1 |
Clé InChI |
LKZQHZQXROBVOO-ZETCQYMHSA-N |
SMILES isomérique |
CCCC[C@@](C)(C(=O)O)N |
SMILES |
CCCCC(C)(C(=O)O)N |
SMILES canonique |
CCCCC(C)(C(=O)O)N |
Synonymes |
L-Norleucine, 2-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



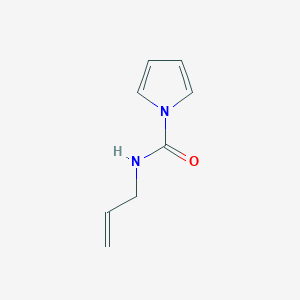
![Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B8992.png)
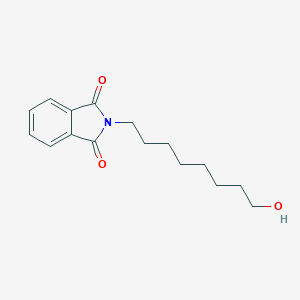
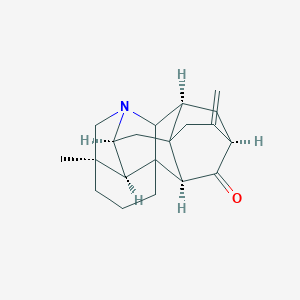
![3,5,7-Trihydroxy-2-[8-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)chromen-5-yl]-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B8998.png)
